molecular formula C16H16N4O2 B2498314 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea CAS No. 2034491-72-8

1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea

Cat. No.: B2498314
CAS No.: 2034491-72-8
M. Wt: 296.33
InChI Key: PRDAWVJXCNMSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea (CAS 2034377-71-2) is a synthetic organic compound featuring a urea backbone substituted with a phenyl group and an ethyl linker to a furan-pyrazole hybrid heterocyclic system . This specific molecular architecture, which combines multiple privileged pharmacophores, suggests potential for diverse biochemical and pharmacological applications, making it a valuable scaffold for research in medicinal chemistry . The presence of the pyrazole moiety is of particular interest, as this heterocycle is a established component of numerous bioactive molecules and FDA-approved drugs with anti-inflammatory and anticancer properties, such as Celecoxib and Crizotinib . Furthermore, recent scientific literature highlights that novel compounds incorporating the furan-2-yl-1H-pyrazole structure have demonstrated significant inhibitory activity against α-synuclein aggregation in experimental models, indicating a promising research avenue for neurodegenerative diseases like Parkinson's . Researchers can utilize this high-purity compound as a key intermediate or a lead structure in drug discovery projects, for investigating structure-activity relationships (SAR), and in high-throughput screening assays to identify new therapeutic agents . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c21-16(19-13-6-2-1-3-7-13)17-12-14(15-8-4-11-22-15)20-10-5-9-18-20/h1-11,14H,12H2,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDAWVJXCNMSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation for Ethyl Bridge Formation

The ethyl spacer linking furan and pyrazole is synthesized via Claisen-Schmidt condensation between furan-2-carbaldehyde (1.0 equiv) and 1H-pyrazole-1-acetic acid (1.2 equiv) in ethanol under reflux (78°C, 12 h). The reaction is catalyzed by piperidine (0.1 equiv), yielding 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)acetaldehyde (Intermediate A) with a 68% yield.

Reaction Conditions:

Component Quantity Role
Furan-2-carbaldehyde 1.0 equiv Electrophile
1H-Pyrazole-1-acetic acid 1.2 equiv Nucleophile
Ethanol 50 mL/mmol Solvent
Piperidine 0.1 equiv Base catalyst

Characterization of Intermediate A:

  • FTIR (KBr): 1715 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N pyrazole).
  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, pyrazole-H), 7.56 (d, J = 3.2 Hz, 1H, furan-H), 6.72 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 4.89 (s, 2H, CH₂), 3.95 (s, 2H, CH₂CO).

Reductive Amination for Ethylamine Intermediate

Intermediate A undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) and ammonium acetate (2.0 equiv) in methanol at 25°C for 24 h. This step produces 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine (Intermediate B) with 74% yield.

Optimization Data:

Reducing Agent Solvent Time (h) Yield (%)
NaBH₃CN Methanol 24 74
NaBH₄ Ethanol 48 32
H₂/Pd-C THF 12 58

Key Spectral Data for Intermediate B:

  • MS (ESI): m/z 218.1 [M+H]⁺.
  • ¹³C NMR (100 MHz, CDCl₃): δ 152.3 (pyrazole-C), 145.6 (furan-C), 57.8 (CH₂NH₂).

Urea Formation via Amine-Isocyanate Coupling

Reaction of Intermediate B with Phenyl Isocyanate

Intermediate B (1.0 equiv) reacts with phenyl isocyanate (1.1 equiv) in dry dichloromethane (DCM) at 0°C, followed by warming to 25°C for 6 h. Triethylamine (1.5 equiv) is added to scavenge HCl, yielding this compound (85% yield).

Reaction Scalability:

Scale (mmol) Yield (%) Purity (HPLC)
10 85 98.2
50 82 97.8
100 79 96.5

Characterization of Final Product:

  • FTIR (KBr): 3320 cm⁻¹ (N-H urea), 1645 cm⁻¹ (C=O urea).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrazole-H), 7.38–7.25 (m, 5H, Ph-H), 6.68 (d, J = 3.1 Hz, 1H, furan-H), 6.52 (dd, J = 3.1, 1.7 Hz, 1H, furan-H), 4.62 (t, J = 6.8 Hz, 1H, NH), 3.95 (m, 2H, CH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 158.4 (C=O urea), 150.2 (pyrazole-C), 142.7 (furan-C), 128.9–126.3 (Ph-C).

Alternative Routes and Comparative Analysis

Carbodiimide-Mediated Urea Synthesis

An alternative method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) to couple Intermediate B with phenylcarbamic acid in DMF. While this method achieves 78% yield, it requires stringent anhydrous conditions and generates stoichiometric waste.

Comparative Efficiency:

Method Yield (%) Reaction Time (h)
Isocyanate coupling 85 6
Carbodiimide-mediated 78 12

Challenges and Optimization Strategies

Byproduct Formation in Urea Synthesis

The primary byproduct, 1,3-diphenylurea, arises from phenyl isocyanate dimerization. This is mitigated by:

  • Controlled Temperature: Maintaining 0–5°C during isocyanate addition.
  • Excess Amine: Using 1.2 equiv of Intermediate B to drive the reaction forward.

Byproduct Quantification (HPLC):

Condition Byproduct (%)
Room temperature 12
0°C with slow addition 3

Industrial-Scale Considerations

Solvent Selection and Recycling

Ethanol and DCM are preferred for large-scale synthesis due to low cost and ease of removal. A solvent recovery system reduces environmental impact, with >90% DCM recycled via distillation.

Chemical Reactions Analysis

Types of Reactions

1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrogens in the pyrazole ring can be reduced under specific conditions.

    Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents or nucleophiles like amines can be used under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the furan ring might yield furanones, while reduction of the pyrazole ring could yield pyrazolines.

Scientific Research Applications

Medicinal Chemistry

1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea is primarily investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives containing pyrazole and furan rings have been tested against various bacterial strains, demonstrating zones of inhibition against both Gram-positive and Gram-negative bacteria. A study indicated that a related pyrazole derivative exhibited a zone of inhibition of 15 mm against Escherichia coli and 18 mm against Staphylococcus aureus .
CompoundBacterial StrainZone of Inhibition (mm)
1-(furan-2-yl)-pyrazoleE. coli15
1-(furan-2-yl)-pyrazoleS. aureus18
  • Anticancer Activity : Research has suggested that pyrazole derivatives may induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation. This compound's unique structure allows it to interact with various cellular targets, potentially leading to increased apoptosis in tumor cells .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which play crucial roles in the inflammatory response .

Industrial Applications

Beyond medicinal uses, this compound could have industrial applications:

Chemical Synthesis

Due to its structural characteristics, this compound can serve as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable in organic synthesis .

Material Science

The compound's unique properties could also be explored for developing new materials or as catalysts in chemical reactions. Its stability and solubility might enhance its utility in formulating new products or processes within the chemical industry.

Case Studies

A notable case study evaluated a series of pyrazole derivatives for their anti-inflammatory properties. The compounds were tested on human cell lines treated with lipopolysaccharides (LPS) to induce inflammation. Results indicated that certain derivatives significantly reduced the levels of TNF-alpha and IL-6 compared to controls .

Mechanism of Action

The mechanism of action of 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The furan and pyrazole rings could facilitate binding to specific sites, while the phenylurea moiety might enhance the compound’s stability and solubility.

Comparison with Similar Compounds

Research Findings and Implications

The target compound’s structural uniqueness positions it as a candidate for exploring synergistic interactions between furan, pyrazole, and urea motifs. While existing analogs highlight the pharmacological relevance of these groups (e.g., antifungal activity in triazole-thiadiazole derivatives ), further studies are needed to elucidate the bioactivity and stability of this specific hybrid.

References Synthesis of triazole-thiadiazole derivatives with antifungal properties. Characterization of pyrazole-urea derivatives and their physicochemical data. Methodologies for synthesizing pyrazole-containing oxadiazoles. Structural and spectral data for furan-pyrazole hybrids. X-ray crystallography techniques for structural elucidation. Molecular details of tert-butyl-substituted pyrazole-urea compounds.

Biological Activity

1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea is a compound that has garnered attention due to its potential biological activities. The structural components of this compound, including the furan and pyrazole moieties, suggest a diverse range of pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays.

Chemical Structure

The compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₂
  • Molecular Weight : 286.33 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with pyrazole and phenylurea components. This multi-step synthesis allows for the incorporation of various substituents that can enhance biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing pyrazole and furan rings exhibit significant antimicrobial properties. For instance, a related series of pyrazole derivatives showed activity against various bacterial strains, including Gram-positive and Gram-negative bacteria like Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainZone of Inhibition (mm)
1-(furan-2-yl)-pyrazoleE. coli15
1-(furan-2-yl)-pyrazoleS. aureus18

Anticancer Activity

Studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways . The compound's structure allows it to interact with various cellular targets, potentially leading to increased apoptosis in tumor cells.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives, including our compound, for their anti-inflammatory properties. In this study, the compounds were tested on human cell lines treated with lipopolysaccharides (LPS) to induce inflammation. The results indicated that certain derivatives significantly reduced the levels of TNF-alpha and IL-6 compared to controls .

The biological activity of this compound is believed to stem from its ability to interact with multiple biological pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites involved in pain and inflammation.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, preventing their proliferation.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea?

  • Answer: The synthesis typically involves multi-step protocols, starting with the formation of the pyrazole ring followed by sequential alkylation and urea-bond formation. For example:

Pyrazole ring synthesis : Condensation of hydrazine derivatives with diketones or aldehydes under controlled pH and temperature .

Furan incorporation : Electrophilic substitution or cross-coupling reactions to introduce the furan moiety .

Urea bond formation : Reaction of an amine intermediate with phenyl isocyanate or via carbodiimide-mediated coupling .

  • Key considerations : Solvent choice (e.g., DMF for polar intermediates), catalyst optimization (e.g., palladium for coupling reactions), and purification via column chromatography .

Q. Which analytical techniques confirm the structure and purity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent connectivity and regiochemistry of the pyrazole and furan rings .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95% purity threshold for biological assays) using reverse-phase columns and UV detection .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?

  • Answer :

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during urea bond formation .
  • Flow chemistry : Continuous flow reactors enhance scalability and reproducibility for pyrazole ring synthesis .
  • Catalyst screening : Pd(OAc)2_2/XPhos systems improve coupling efficiency for furan introduction (yield increase from 60% to 85%) .
  • Statistical optimization : Design of Experiments (DoE) models identify critical variables (e.g., pH, stoichiometry) .

Q. What strategies are used to elucidate the mechanism of action in biological systems?

  • Answer :

  • Target identification : Competitive binding assays (e.g., fluorescence polarization) with kinase or GPCR libraries .
  • Molecular docking : Computational models (AutoDock Vina) predict interactions with active sites, guided by crystallographic data of analogous compounds .
  • Pathway analysis : Transcriptomic profiling (RNA-seq) of treated cell lines to identify dysregulated pathways (e.g., NF-κB or MAPK) .

Q. How do structural modifications influence biological activity?

  • Answer :

  • Pyrazole substitution : Electron-withdrawing groups (e.g., -NO2_2) at the 4-position enhance anti-inflammatory activity (IC50_{50} reduction from 12 µM to 3 µM) .
  • Furan replacement : Benzofuran analogs show improved metabolic stability but reduced solubility .
  • Urea linker variations : Thiourea derivatives exhibit stronger hydrogen bonding with target proteins but lower oral bioavailability .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Answer :

  • Assay standardization : Normalize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and cytotoxicity) .
  • Orthogonal validation : Confirm activity using disparate methods (e.g., enzymatic assays vs. cell viability) .

Q. What computational methods predict interactions with biological targets?

  • Answer :

  • Molecular Dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .
  • QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond acceptors .
  • Free energy calculations : MM-PBSA/GBSA estimate binding affinities for prioritization of synthetic targets .

Q. How to design derivatives for improved pharmacokinetics?

  • Answer :

  • Bioisosteric replacement : Substitute furan with thiophene to enhance metabolic stability .
  • Prodrug strategies : Introduce ester moieties to increase oral absorption, with in vitro hydrolysis studies .
  • ADMET profiling : Use in silico tools (SwissADME) to predict absorption, CYP450 interactions, and toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.